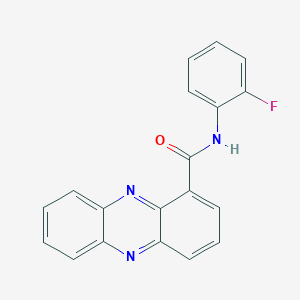

N-(2-fluorophenyl)phenazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-fluorophenyl)phenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The phenazine framework has emerged as a remarkable synthetic target due to its applications in both medicinal and industrial fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including N-(2-fluorophenyl)phenazine-1-carboxamide, can be achieved through various methods. One common approach involves the reductive cyclization of substituted N-(2-fluorophenyl)-3-nitroanthranilic acids using reducing agents such as sodium borohydride (NaBH4) and sodium hydroxide (NaOH) in water or sodium ethoxide (NaOEt) in ethanol . Another method includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines .

Industrial Production Methods

Industrial production of phenazine derivatives often employs microbial biosynthesis due to its environmentally friendly nature and high yield. For instance, engineered strains of Pseudomonas chlororaphis have been used to enhance the biosynthesis of phenazine-1-carboxamide . This method avoids the use of toxic chemicals and harsh reaction conditions, making it a more sustainable option .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenazine-1-carboxylic acids.

Reduction: Reductive cyclization is a key step in its synthesis.

Substitution: The phenazine framework allows for various substitutions to modify its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and sodium hydroxide (NaOH) are commonly used.

Substitution: Palladium-catalyzed N-arylation is a common method for introducing substituents.

Major Products Formed

The major products formed from these reactions include various substituted phenazine-1-carboxylic acids and their derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : N-(2-fluorophenyl)phenazine-1-carboxamide serves as a crucial intermediate for synthesizing other phenazine derivatives. Its unique structure allows chemists to explore modifications that can lead to new compounds with enhanced properties.

Biology

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties, making it valuable in studying microbial interactions. It has demonstrated effectiveness against various bacterial strains, contributing to research on antibiotic resistance and microbial ecology.

- Antifungal Properties : this compound shows strong antagonistic activity against fungal phytopathogens. It inhibits their growth through multiple mechanisms, including the generation of reactive oxygen species (ROS), which damage cellular components such as DNA and proteins.

Medicine

- Antitumor Potential : Preliminary studies suggest that this compound may have antitumor effects, making it a candidate for further investigation in cancer therapeutics. Its ability to induce apoptosis in cancer cells has been noted in several studies.

- Antimalarial Activity : The compound has also shown potential as an antimalarial agent, providing a basis for developing new treatments against malaria .

Agricultural Use

This compound is being explored as a biocontrol agent in agriculture. Its antifungal properties can be harnessed to protect crops from fungal diseases, thereby reducing reliance on chemical pesticides .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Antifungal Applications

Research conducted on the application of this compound in agricultural settings demonstrated its effectiveness in controlling fungal pathogens affecting crops. The compound was tested against Fusarium species, resulting in significant reductions in fungal growth and improved crop yield.

Table 1: Structure-Activity Relationships (SAR)

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| C | N-(2-Fluorophenyl) | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values indicate higher potency.

Wirkmechanismus

The mechanism of action of N-(2-fluorophenyl)phenazine-1-carboxamide involves its ability to generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress leads to cell death, making it effective against various pathogens . The compound targets multiple molecular pathways, including those involved in cell wall synthesis and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenazine-1-carboxylic acid: Another phenazine derivative with similar antimicrobial properties.

Clofazimine: A phenazine derivative used as an antituberculosis agent.

N-(naphthalen-1-yl)phenazine-1-carboxamide: A similar compound with fungicidal activity.

Uniqueness

N-(2-fluorophenyl)phenazine-1-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other phenazine derivatives . Its ability to be synthesized through environmentally friendly microbial biosynthesis further adds to its uniqueness .

Biologische Aktivität

N-(2-fluorophenyl)phenazine-1-carboxamide is a compound within the phenazine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a phenazine backbone with a carboxamide functional group and a fluorophenyl substituent. The presence of the fluorine atom is significant as it enhances the compound's biological activity and stability. The structure can be summarized as follows:

| Property | Description |

|---|---|

| Chemical Formula | C15H12F1N3O |

| Molecular Weight | 255.27 g/mol |

| Structure Type | Phenazine derivative |

| Functional Groups | Carboxamide, fluorophenyl |

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains. Its mechanism includes the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.

- Antitumor Activity : Exhibits selective cytotoxicity toward cancer cell lines, particularly leukemia cells. Studies have shown that it can induce apoptosis through mitochondrial pathways and activate caspases, leading to cell death .

- Antifungal Properties : Effective against plant pathogenic fungi such as Fusarium oxysporum and Rhizoctonia solani, making it a candidate for agricultural biocontrol agents .

The biological activity of this compound is primarily attributed to its ability to generate ROS. This oxidative stress leads to:

- Damage to cellular membranes.

- Disruption of metabolic processes.

- Induction of apoptosis in cancer cells.

Additionally, the compound's interaction with DNA and inhibition of topoisomerases contribute to its antitumor effects .

Case Studies

Several studies have investigated the biological activity of phenazine derivatives, including this compound:

- Antitumor Efficacy : A study reported that phenazine derivatives exhibited significant cytotoxicity against acute myeloid leukemia cells with EC50 values significantly lower than those for normal cells, indicating their potential for targeted cancer therapy .

- Antifungal Activity : Research demonstrated that this compound effectively inhibited the growth of several phytopathogens in vitro, showcasing its potential as a biocontrol agent in agriculture .

- Mechanistic Insights : Investigations into the compound's mechanism revealed that it induces oxidative stress in microbial cells, leading to cell death and providing insights into its antimicrobial properties .

Comparative Analysis with Other Phenazines

To understand the unique properties of this compound, it is essential to compare it with other phenazine derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(4-fluorophenyl)phenazine-1-carboxamide | Antifungal, anticancer | Para-fluorine substitution enhances activity |

| N-(3-fluorophenyl)phenazine-1-carboxamide | Antimicrobial | Different fluorine position alters activity |

| This compound | Antimicrobial, antitumor | Potential variations in activity due to position |

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKPYZDRVOPAPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.